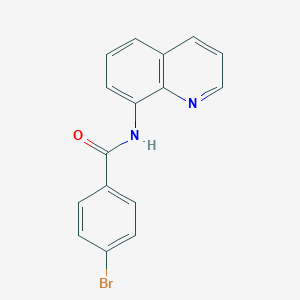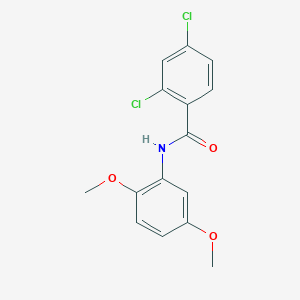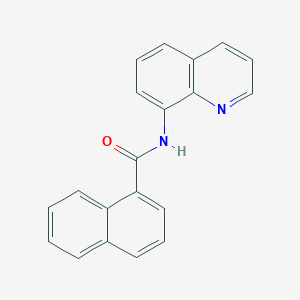
4-bromo-N-(8-quinolinyl)benzamide
描述
4-bromo-N-(8-quinolinyl)benzamide, also known as 4-Br-QN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of quinoline derivatives, which have been extensively studied for their pharmacological properties.
作用机制
The mechanism of action of 4-bromo-N-(8-quinolinyl)benzamide is not fully understood, but studies have suggested that it acts by inhibiting specific signaling pathways in cells. One of the pathways that this compound targets is the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. By inhibiting this pathway, this compound can induce apoptosis in cancer cells and prevent the growth of tumors. Additionally, this compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which are involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects depending on the dosage and duration of exposure. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell growth, and reduce the expression of specific proteins that are involved in tumor growth. In neuronal cells, this compound has been shown to have neuroprotective effects by preventing the formation of beta-amyloid plaques and reducing oxidative stress. However, further studies are needed to determine the optimal dosage and duration of exposure for these effects to occur.
实验室实验的优点和局限性
One of the advantages of using 4-bromo-N-(8-quinolinyl)benzamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, further studies are needed to determine the optimal dosage and duration of exposure for specific applications.
未来方向
There are several future directions for research on 4-bromo-N-(8-quinolinyl)benzamide. One direction is to further explore its potential therapeutic applications in cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and duration of exposure for these applications. Another direction is to investigate the mechanism of action of this compound in greater detail, which could lead to the development of more effective therapies. Finally, studies are needed to investigate the potential side effects of this compound and to determine its safety profile in humans.
科学研究应用
4-bromo-N-(8-quinolinyl)benzamide has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective properties and can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
属性
分子式 |
C16H11BrN2O |
|---|---|
分子量 |
327.17 g/mol |
IUPAC 名称 |
4-bromo-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C16H11BrN2O/c17-13-8-6-12(7-9-13)16(20)19-14-5-1-3-11-4-2-10-18-15(11)14/h1-10H,(H,19,20) |
InChI 键 |
LKDOLFCMFMGHKE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)Br)N=CC=C2 |
规范 SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)Br)N=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270668.png)






![3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B270682.png)
![4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B270683.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270684.png)



